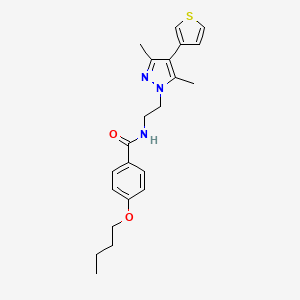
4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-butoxy-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, which includes a butoxy group and a pyrazole moiety, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O2S
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The pyrazole ring is known for its diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | , |
| Anticancer | Induction of apoptosis, cell cycle arrest | , |
| Antioxidant | Scavenging free radicals |
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of related pyrazole compounds, it was found that derivatives similar to this compound significantly reduced inflammation in animal models. The study highlighted a reduction in levels of TNF-alpha and IL-6 following treatment with the compound.
Case Study 2: Anticancer Potential
A molecular docking study indicated that the compound binds effectively to targets involved in cancer progression. In vitro assays showed that treatment with the compound led to a decrease in viability of various cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Computational studies have also been employed to predict the interactions between the compound and biological targets, providing insights into its potential therapeutic applications.
Propriétés
IUPAC Name |
4-butoxy-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-4-5-13-27-20-8-6-18(7-9-20)22(26)23-11-12-25-17(3)21(16(2)24-25)19-10-14-28-15-19/h6-10,14-15H,4-5,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSFGIUSMIGWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













